molecular formula C24H23N5O2 B2356550 2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 1002836-17-0

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2356550
CAS RN: 1002836-17-0
M. Wt: 413.481
InChI Key: WPUIQZQVRMLLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Compounds similar to "2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide" have been studied for various pharmacological applications:

  • Five-Lipoxygenase Activity Protein Inhibitor : A novel compound exhibited selective inhibition of the five-lipoxygenase activity protein (FLAP), indicating potential applications in treating diseases related to leukotriene synthesis, such as asthma and allergies (Latli et al., 2015).

  • Heterocyclic Synthesis for Drug Development : Research involving enaminonitriles led to the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, highlighting the role of similar compounds in developing new drugs with potential antibacterial, antifungal, and antiviral activities (Fadda et al., 2012).

Antipsychotic Agents

A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed a compound with an antipsychotic-like profile in behavioral animal tests, suggesting potential applications in psychiatric medicine without interacting with dopamine receptors, a common mechanism in many antipsychotic drugs (Wise et al., 1987).

Antimicrobial Activity

Compounds with a similar structure have shown antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. For instance, novel heterocycles incorporating the antipyrine moiety exhibited promising antimicrobial properties against various bacteria and fungi, indicating a broad spectrum of potential therapeutic applications (Bondock et al., 2008).

Synthesis and Structural Studies

The synthesis and structural characterization of related compounds contribute to understanding their chemical behavior and interactions, aiding in the design of molecules with tailored pharmacological activities. For example, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition demonstrates the versatility of these compounds in medicinal chemistry (Rahmouni et al., 2014).

properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-9-11-20(12-10-16)25-22(30)15-28-23(31)14-21(19-7-5-4-6-8-19)26-24(28)29-18(3)13-17(2)27-29/h4-14H,15H2,1-3H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUIQZQVRMLLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.